molecular formula C9H6BrFO B1523837 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 881189-74-8

6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No. B1523837
Key on ui cas rn: 881189-74-8
M. Wt: 229.05 g/mol
InChI Key: FVPXVDTWEBFLLE-UHFFFAOYSA-N
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Patent
US08987445B2

Procedure details

To a solution of 6-bromo-4-fluoroindan-1-one (57 mg, 0.26 mmol) in trifluoroacetic acid (1.1 mL) was added triethylsilane (103 μL, 0.65 mmol), and the mixture was stirred at room temperature overnight. The reaction solution was poured into ice water, and the mixture was extracted with ethyl acetate three times. The organic layer was combined, washed with saturated aqueous sodium hydrogen carbonate solution, and the organic layer was filtered through Phase-separator (Varian Inc.), and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0) to give a crude 6-bromo-4-fluoroindane (61 mg) as a yellow oil. The resultant was used in the next step without further purification. (2) The above crude product was treated in a similar manner to Reference example 41-(1) to give a crude methyl 7-fluoroindane-5-carboxylate. The resultant was used in the next step without further purification. (3) The above crude product was treated in a similar manner to Reference example 43-(2) to give a crude (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol. The resultant was used in the next step without further purification.
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
103 μL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=O)=[C:4]([F:12])[CH:3]=1.C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][CH2:8]2)=[C:4]([F:12])[CH:3]=1

Inputs

Step One
Name
Quantity
57 mg
Type
reactant
Smiles
BrC1=CC(=C2CCC(C2=C1)=O)F
Name
Quantity
103 μL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
1.1 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate three times
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate solution
FILTRATION
Type
FILTRATION
Details
the organic layer was filtered through Phase-separator (Varian Inc.)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C2CCCC2=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 61 mg
YIELD: CALCULATEDPERCENTYIELD 109.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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